molecular formula C9H8N2O5 B14814301 5-Cyclopropoxy-2-nitronicotinic acid

5-Cyclopropoxy-2-nitronicotinic acid

Cat. No.: B14814301
M. Wt: 224.17 g/mol
InChI Key: VNBBSKLTHUUKOT-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-nitronicotinic acid is a nicotinic acid derivative featuring a cyclopropoxy group at the 5-position and a nitro group at the 2-position of the pyridine ring.

Properties

Molecular Formula

C9H8N2O5

Molecular Weight

224.17 g/mol

IUPAC Name

5-cyclopropyloxy-2-nitropyridine-3-carboxylic acid

InChI

InChI=1S/C9H8N2O5/c12-9(13)7-3-6(16-5-1-2-5)4-10-8(7)11(14)15/h3-5H,1-2H2,(H,12,13)

InChI Key

VNBBSKLTHUUKOT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nitration of 5-cyclopropoxy-nicotinic acid using nitric acid under controlled conditions . The reaction is usually carried out in a solvent such as acetic acid or sulfuric acid to facilitate the nitration process.

Industrial Production Methods

Industrial production of 5-Cyclopropoxy-2-nitronicotinic acid may involve large-scale nitration processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-nitronicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropoxy-2-nitronicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-nitronicotinic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy group may also play a role in modulating the compound’s activity by affecting its binding to target molecules .

Comparison with Similar Compounds

5-(2-Furyl)nicotinic Acid (C₁₀H₇NO₃, MW 189.16 g/mol)

  • Substituents : A furyl group (electron-rich aromatic heterocycle) at position 5.
  • Melting Point : 261–263°C .
  • Reactivity : The furyl group may participate in π-π stacking or hydrogen bonding, influencing solubility and crystal packing.

6-(2-Furyl)nicotinic Acid

  • Substituents : Furyl group at position 6, altering steric and electronic interactions compared to the 5-substituted analogue.
  • Reactivity : Positional isomerism may affect intermolecular interactions and biological activity.

Key Differences Between this compound and Furyl-Substituted Analogues

Parameter This compound 5-(2-Furyl)nicotinic Acid
Substituents Cyclopropoxy (C₃H₅O) + Nitro (NO₂) Furyl (C₄H₃O)
Molecular Formula C₉H₈N₂O₅ (estimated) C₁₀H₇NO₃
Molecular Weight ~248.17 g/mol (calculated) 189.16 g/mol
Electron Effects Strong electron-withdrawing (NO₂) + strained ether (cyclopropoxy) Electron-donating (furyl)
Acidity (Carboxylic Acid) Likely higher due to nitro group Moderate (typical nicotinic acid)
Melting Point Not reported (predicted lower due to steric hindrance) 261–263°C
Commercial Availability Limited or custom synthesis Available (priced up to ¥33,500/g)

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